molecular formula C5H9BrO3 B8414479 4-Bromo-2-hydroxybutyric acid methyl ester

4-Bromo-2-hydroxybutyric acid methyl ester

Cat. No. B8414479
M. Wt: 197.03 g/mol
InChI Key: KBGBHCWBGXLPEJ-UHFFFAOYSA-N
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Patent
US09034850B2

Procedure details

To a solution of 5-(2-bromo-ethyl)-2,2-dimethyl-[1,3]dioxolan-4-one (synthesized as instructed in Tetrahedron Letters, 1997, 38, 28, 4935) (93 mg, 0.416 mmol) in toluene (0.5 mL) were added p-TsOH.H2O (8 mg, 0.0415 mmol) and methanol (0.5 mL), followed stirring overnight at room temperature. The solution was concentrated in a vacuum, diluted with dichloromethane and washed with an aqueous saturated sodium bicarbonate solution. The organic layer thus formed was dried over sodium sulfate and filtered. The filtrate was concentrated to produce 68 mg of the compound as an oil. 1H NMR (300 MHz, CDCl3) δ 1.98 (1H, m), 2.34 (1H, m), 2.96 (1H, d), 3.56 (2H, m), 3.82 (3H, s), 4.37 (1H, pentet).
Name
5-(2-bromo-ethyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]1[O:8][C:7](C)(C)[O:6][C:5]1=[O:11].CC1C=CC(S(O)(=O)=O)=CC=1.O.CO>C1(C)C=CC=CC=1>[CH3:7][O:6][C:5](=[O:11])[CH:4]([OH:8])[CH2:3][CH2:2][Br:1] |f:1.2|

Inputs

Step One
Name
5-(2-bromo-ethyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
93 mg
Type
reactant
Smiles
BrCCC1C(OC(O1)(C)C)=O
Name
Quantity
8 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
followed stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in a vacuum
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
washed with an aqueous saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer thus formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(CCBr)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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